3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde
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Overview
Description
3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods: Industrial production methods for this compound often involve solvent- and catalyst-free synthesis under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts . The conditions often involve specific temperatures and pH levels to facilitate the desired reactions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different aldehyde derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research. It is used in medicinal chemistry for the development of new drugs, particularly for its potential antituberculosis activity . Additionally, it is utilized in material science for its structural properties and in various technological applications such as optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde include other imidazo[1,2-a]pyridine derivatives such as imidazo[1,5-a]pyridine and imidazo[4,5-b]pyridine .
Uniqueness: What sets this compound apart from its similar compounds is its specific structural configuration and the presence of the carbaldehyde group at the 6-position.
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-4-10-9-3-2-8(6-12)5-11(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUAURGKIBIBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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